molecular formula C12H19NO2 B13221568 [(3,5-Dimethoxyphenyl)methyl](propyl)amine

[(3,5-Dimethoxyphenyl)methyl](propyl)amine

Cat. No.: B13221568
M. Wt: 209.28 g/mol
InChI Key: IWTDUOVPDFRHBT-UHFFFAOYSA-N
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Description

(3,5-Dimethoxyphenyl)methylamine is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethoxyphenyl)methylamine typically involves the reaction of 3,5-dimethoxybenzyl chloride with propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of (3,5-Dimethoxyphenyl)methylamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethoxyphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Produces aldehydes or carboxylic acids.

    Reduction: Yields alcohols or amines.

    Substitution: Results in substituted aromatic compounds.

Scientific Research Applications

(3,5-Dimethoxyphenyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (3,5-Dimethoxyphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dimethoxyphenyl)methylamine
  • (3,5-Dimethoxyphenyl)methylamine
  • (3,5-Dimethoxyphenyl)methylamine

Uniqueness

(3,5-Dimethoxyphenyl)methylamine is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interactions with biological targets. The presence of the propylamine chain also contributes to its distinct chemical and physical properties compared to similar compounds.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

N-[(3,5-dimethoxyphenyl)methyl]propan-1-amine

InChI

InChI=1S/C12H19NO2/c1-4-5-13-9-10-6-11(14-2)8-12(7-10)15-3/h6-8,13H,4-5,9H2,1-3H3

InChI Key

IWTDUOVPDFRHBT-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC(=CC(=C1)OC)OC

Origin of Product

United States

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